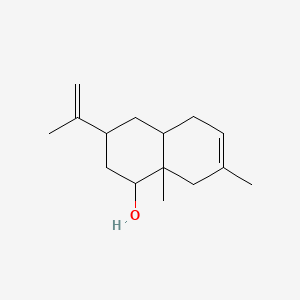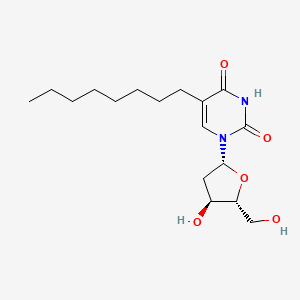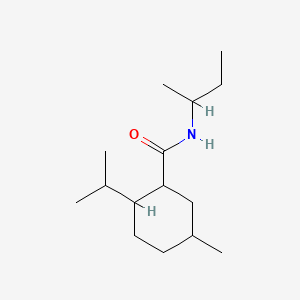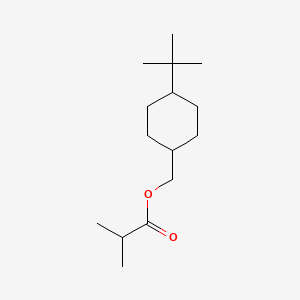
2,3-Divinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Divinylpyridine is an organic compound with the molecular formula C9H9N. It is a derivative of pyridine, characterized by the presence of two vinyl groups attached to the second and third positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Divinylpyridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dibromopyridine with vinyl magnesium bromide in the presence of a palladium catalyst. This method typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of 2,3-dihydro-2,3-dimethylpyridine. This process involves the use of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 2,3-Divinylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions typically yield 2,3-dihydro-2,3-dimethylpyridine.
Substitution: The vinyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or alkylating agents are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2,3-dihydro-2,3-dimethylpyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
科学研究应用
2,3-Divinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of 2,3-Divinylpyridine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. The vinyl groups in this compound allow for covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
相似化合物的比较
2,5-Divinylpyridine: Similar in structure but with vinyl groups at the second and fifth positions.
2,3-Dimethylpyridine: Lacks the vinyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydro-2,3-dimethylpyridine: A reduced form of 2,3-Divinylpyridine.
Uniqueness: this compound is unique due to the presence of two vinyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and materials with tailored properties .
属性
CAS 编号 |
389064-82-8 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC 名称 |
2,3-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h3-7H,1-2H2 |
InChI 键 |
FCMUPMSEVHVOSE-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(N=CC=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


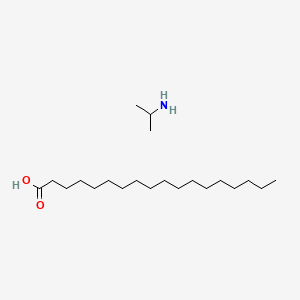
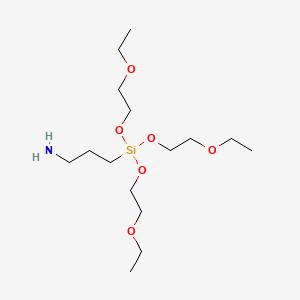



![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
